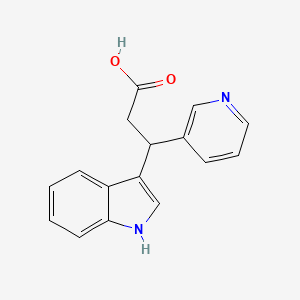

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid is a compound that features both an indole and a pyridine ring. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid typically involves the construction of the indole and pyridine rings followed by their coupling. One common method involves the Fischer indole synthesis for the indole ring and the Hantzsch pyridine synthesis for the pyridine ring. The final coupling can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Anti-Hypertensive Properties

One of the primary therapeutic applications of 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid is its role as an anti-hypertensive agent. Research has indicated that compounds with indole and pyridine moieties can modulate blood pressure by influencing the renin-angiotensin system, which is crucial in regulating cardiovascular function. The synthesis of derivatives has shown promising results in lowering blood pressure in animal models, suggesting potential for clinical applications in hypertension management .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been investigated for its ability to inhibit neuroinflammation and oxidative stress, which are key contributors to neuronal damage. In vitro studies demonstrated that this compound could enhance neuronal survival and function under stress conditions .

1.3 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of this compound:

Mécanisme D'action

The mechanism of action of 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. Together, these interactions can result in significant biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Pyridine-3-carboxylic acid:

Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties.

Uniqueness

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid is unique due to the combination of the indole and pyridine rings in a single molecule. This dual functionality can result in enhanced biological activity and specificity, making it a valuable compound for research and development in various fields.

Activité Biologique

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid, also known as indole propionic acid (IPA), is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, as well as its pharmacokinetic profile.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.29 g/mol

- Storage Conditions : Recommended storage at -20°C to maintain stability .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of IPA against various strains of bacteria, including multidrug-resistant strains. For instance, a study demonstrated that IPA exhibited significant bactericidal activity against Mycobacterium tuberculosis, reducing bacterial load in infected mice by sevenfold when administered at a dose of 100 mg/kg .

Table 1: Antibacterial Activity of IPA

| Bacterial Strain | MIC (μM) | Log Reduction at 1 mM |

|---|---|---|

| M. tuberculosis | 62 | 1.76 |

| S. aureus | 68 | Not specified |

| E. coli | 98 | Not specified |

The minimum inhibitory concentration (MIC) and log reduction values indicate that IPA is effective in inhibiting bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of IPA have also been investigated, particularly regarding its effects on various cancer cell lines. Studies have shown that indole derivatives can induce apoptosis in cancer cells, potentially via mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

Case Study: Indole Derivatives in Cancer Therapy

In a comparative study involving different indole-containing compounds, the anticancer activity was assessed using MTT assays on several cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), A2780 (ovarian cancer)

- Results : IPA demonstrated cytotoxicity with IC50 values ranging from 13.0 to 62.8 µM, indicating moderate effectiveness compared to standard chemotherapeutics like cisplatin.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that IPA is well-tolerated in vivo, with oral bioavailability estimated at 30-33% . Toxicity assessments showed no significant adverse effects in mice treated with high doses over multiple days, indicating a favorable safety profile for further development.

Table 2: Pharmacokinetic Profile of IPA

| Parameter | Value |

|---|---|

| Oral Bioavailability | 30-33% |

| Plasma Concentration (ng/ml) | >300 - <1000 |

| Dose Administered (mg/kg) | 100 |

The biological activity of IPA may be attributed to several mechanisms:

- Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Anticancer Activity : Induction of apoptosis through ROS generation and caspase activation pathways.

- Modulation of Gut Microbiota : As a metabolite produced by gut microbiota, IPA may influence systemic health through microbiota modulation .

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)8-13(11-4-3-7-17-9-11)14-10-18-15-6-2-1-5-12(14)15/h1-7,9-10,13,18H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYHPUQJZQSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.